5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid

Beschreibung

Chemical Identity and Structural Features

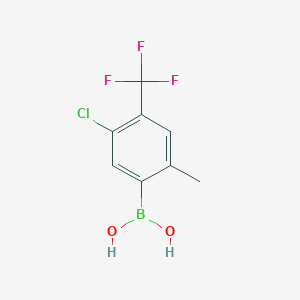

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid (CAS: 1072946-33-8) is an organoboron compound with the molecular formula C₈H₇BClF₃O₂ and a molecular weight of 238.40 g/mol . Its structure consists of a phenyl ring substituted with:

- A chlorine atom at the 5-position,

- A methyl group at the 2-position,

- A trifluoromethyl group at the 4-position,

- A boronic acid group (-B(OH)₂) at the 1-position.

The spatial arrangement of these substituents creates distinct electronic and steric effects. The trifluoromethyl group, a strong electron-withdrawing substituent, reduces electron density at the boron center, while the methyl group introduces steric bulk that influences reactivity (Table 1).

Table 1: Key molecular properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₇BClF₃O₂ | |

| Molecular weight | 238.40 g/mol | |

| SMILES notation | B(C1=CC(=C(C=C1C)C(F)(F)F)Cl)(O)O | |

| Calculated LogP | 1.35 |

Historical Context in Boronic Acid Research

Boronic acids have been pivotal in synthetic chemistry since Frankland’s 1860 isolation of ethylboronic acid. The development of This compound reflects advancements in tailoring boronic acids for specific reactivity profiles. Early boronic acids like phenylboronic acid (pKa ~8.8) lacked the substituent diversity needed for modern cross-coupling reactions. The introduction of trifluoromethyl and chlorine groups in the 21st century addressed limitations in stability and selectivity, particularly in Suzuki-Miyaura couplings.

This compound’s design aligns with the broader trend of using electron-withdrawing groups to modulate boron’s Lewis acidity. For example, the trifluoromethyl group lowers the pKa of the boronic acid, enhancing its reactivity toward diols and transition metal catalysts.

Significance of Substituent Effects on Boron Reactivity

The substituents on the phenyl ring critically influence the compound’s electronic and steric properties:

Trifluoromethyl group (-CF₃):

Chlorine atom (-Cl):

- Further lowers pKa through moderate electron withdrawal.

- Directs cross-coupling reactions to specific positions via steric hindrance.

Methyl group (-CH₃):

Table 2: Substituent effects on boronic acid pKa

| Substituent | pKa | Reactivity Trend | Source |

|---|---|---|---|

| -H (phenylboronic acid) | 8.8 | Baseline | |

| -CF₃ | ~7.3 | Increased Lewis acidity | |

| -Cl | ~8.5 | Moderate electron withdrawal |

These effects enable precise control in applications like:

Eigenschaften

IUPAC Name |

[5-chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXOOBHBVKOORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674542 | |

| Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-33-8 | |

| Record name | B-[5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Bromination: The starting material, 2-methyl-4-(trifluoromethyl)aniline, undergoes bromination to introduce a bromo group at the desired position.

Borylation: The brominated compound is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Chlorination: Finally, the borylated compound is chlorinated to introduce the chloro group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Typically involves the use of a palladium catalyst, a base (such as sodium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Suzuki-Miyaura Reaction: Biaryl compounds.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is widely used in organic synthesis for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials. The following table summarizes its key applications in organic synthesis:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a building block for drug candidates, enhancing stability and efficacy. |

| Agrochemicals | Facilitates the synthesis of herbicides and pesticides through cross-coupling reactions. |

| Materials Science | Employed in developing new polymers and coatings with specific properties. |

Medicinal Chemistry

In medicinal chemistry, 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid serves as a precursor for synthesizing bioactive molecules. It has been investigated for its potential to develop enzyme inhibitors and receptor ligands. Notably, studies have indicated that compounds derived from this boronic acid exhibit antiproliferative activity against various cancer cell lines, including androgen-dependent prostate cancer cells .

Case Study: Antiproliferative Activity

Research has shown that derivatives of this compound can significantly inhibit the growth of cancer cells. For instance, a study demonstrated that certain substituted compounds showed higher activity against prostate cancer cell lines compared to their unsubstituted counterparts . The following table presents findings on the antiproliferative effects:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 5-Chloro derivative | LAPC-4 | 15 | Significant inhibition observed |

| Unsubstituted analogue | LAPC-4 | >50 | No significant activity |

The biological activity of this compound extends beyond anticancer properties. It has been explored for antimicrobial activities against various pathogens.

Case Study: Antimicrobial Activity

In vitro studies revealed moderate antibacterial effects against strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective growth inhibition . The following table summarizes antimicrobial activity results:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 25 | Moderate |

| Bacillus cereus | 20 | Moderate |

| Candida albicans | 100 | High at maximum concentration |

Wirkmechanismus

The mechanism by which 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid exerts its effects depends on the specific reaction it is involved in. In the Suzuki-Miyaura reaction, the compound acts as a boronic acid derivative that undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Molecular Targets and Pathways:

Suzuki-Miyaura Reaction: The palladium catalyst facilitates the formation of the carbon-carbon bond by coordinating to the boronic acid and the aryl halide, leading to the formation of the biaryl product.

Oxidation and Reduction: The compound undergoes electron transfer processes, resulting in the formation of various oxidized or reduced products.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The table below compares substituent positions, molecular weights, and key properties of analogous compounds:

Stability and Handling

Material Science

Catalysis

- Fluorinated phenylboronic acids exhibit superior catalytic activity in aqueous Suzuki reactions compared to non-fluorinated analogs, attributed to fluorine’s inductive effects .

Biologische Aktivität

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid (CAS No. 1072946-33-8) is an organoboron compound that has garnered attention for its potential biological activities. This article reviews its synthesis, properties, and biological activity, particularly focusing on antimicrobial and anticancer effects.

This compound is characterized by the presence of a boronic acid functional group, which enhances its reactivity and biological interactions. The trifluoromethyl group significantly influences the compound's acidity and lipophilicity, making it a valuable candidate for medicinal chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens:

- Candida albicans : Moderate activity was observed, with a Minimum Inhibitory Concentration (MIC) indicating potential as an antifungal agent.

- Aspergillus niger : Demonstrated higher activity compared to other tested fungi.

- Bacteria : Effective against Escherichia coli and Bacillus cereus, with MIC values lower than those of established antifungal agents like Tavaborole (AN2690) .

The mechanism of action appears to involve inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boron-containing compounds, suggesting a competitive binding mechanism that disrupts protein synthesis in microorganisms .

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies indicate that it may exhibit anti-proliferative effects on various cancer cell lines:

- Prostate Cancer : In vitro assays against the PC-3 prostate cancer cell line revealed promising results, with some derivatives showing significant inhibition of cell growth.

- Selectivity : The compound's selectivity was assessed by comparing its effects on non-cancerous cells, demonstrating a favorable therapeutic index .

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against Candida albicans and Aspergillus niger. The results indicated that the compound had a significant inhibitory effect, with a lower MIC against Bacillus cereus compared to AN2690 .

- Anticancer Screening : In another study focusing on prostate cancer, derivatives of this compound were tested for their anti-proliferative activity against androgen-dependent and independent cell lines. The results suggested that specific substitutions at the chlorine position could enhance activity against resistant cancer forms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The boronic acid moiety allows for reversible covalent bonding with serine and cysteine residues in enzymes, potentially inhibiting their function.

- Binding Affinity : Studies suggest that the trifluoromethyl group enhances the binding affinity to target proteins, increasing the efficacy of the compound .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Promising |

| Tavaborole (AN2690) | Structure | High | Low |

| Other Boronic Acids | Structure | Variable | Variable |

Q & A

Q. What are the recommended methods for synthesizing 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid in cross-coupling reactions?

This compound is typically synthesized via the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process that couples aryl halides with boronic acids. The reaction requires a Pd catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous conditions. Key steps include:

- Purification of the aryl halide precursor (e.g., 5-chloro-2-methyl-4-(trifluoromethyl)iodobenzene).

- Controlled addition of the boronic acid to avoid protodeboronation.

- Optimization of solvent polarity (e.g., toluene/water mixtures) to balance reactivity and stability .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boron coordination.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 224.37) and isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>97% as per supplier specifications) .

Q. What storage conditions are required to maintain stability?

Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How do the substituents (Cl, CF₃, and methyl) influence electronic and steric effects in cross-coupling reactions?

- Electron-Withdrawing Effects : The CF₃ group increases electrophilicity at the boron center, enhancing oxidative addition with Pd catalysts.

- Steric Hindrance : The methyl group at the ortho position may slow transmetallation steps due to steric bulk.

- Electronic Modulation : The Cl substituent alters resonance effects, potentially directing coupling regioselectivity. Computational studies (e.g., DFT) are recommended to model these interactions .

Q. How can researchers address contradictions in solubility data for trifluoromethylphenylboronic acids?

Solubility discrepancies often arise from crystallinity or hydration states. For this compound:

- Perform dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Use co-solvents (e.g., DMSO or THF) to improve solubility while maintaining reaction efficiency.

- Reference solubility trends from structurally similar analogs (e.g., 2-trifluoromethylphenylboronic acid in water: ~5 mg/mL at 25°C) .

Q. What strategies enhance catalytic efficiency in non-Suzuki applications, such as amidation or esterification?

- Ortho-Substituent Effects : The trifluoromethyl group at the para position can stabilize transition states in dehydrative amidation.

- Acid Additives : Use Lewis acids (e.g., Mg(OTf)₂) to activate boronic acids in esterification.

- Solvent Optimization : Anhydrous dichloromethane or THF minimizes side reactions. Recent studies show 2,4-bis(trifluoromethyl)phenylboronic acid achieves >90% yield in amidation under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.